![molecular formula C16H13ClN2OS B2454259 (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one CAS No. 132857-12-6](/img/structure/B2454259.png)
(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis and Structural Analysis
- Axial Chirality and Enantioselective Separation : Axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones, including derivatives similar to (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one, have been synthesized and subjected to enantioselective HPLC separation. The study of their racemization barriers provides insights into their stereochemistry and potential for chiral drug development (Erol & Dogan, 2007).
Antimicrobial Activity
- Antibacterial Applications : The synthesis and evaluation of thiazolidin-4-one derivatives have demonstrated significant antibacterial activity against various bacteria, highlighting their potential as antibacterial agents (Dabholkar & Tripathi, 2011); (Azeez & Bahram, 2017).
Anti-Inflammatory and Analgesic Activities
- Non-Ulcerogenic Tri-Action Drug Candidates : Novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones have been developed as potential non-ulcerogenic drugs with anti-inflammatory, antinociceptive, and free-radical scavenging activities. These findings suggest a promising direction for the development of safer anti-inflammatory drugs (Chawla et al., 2019).
Anticancer Activity
- Leukemia Cell Line Inhibition : Some derivatives have shown selective inhibitory activity against leukemia cell lines, indicating the potential for anticancer drug development (Subtelna et al., 2020).
Corrosion Inhibition
- Oil-Well Tubular Steel Protection : Thiazolidin-4-one derivatives have been explored as corrosion inhibitors for oil-well tubular steel in hydrochloric acid, showcasing their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been found to exhibit a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific targets can vary depending on the exact structure of the derivative and the biological context.
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Given the diverse biological properties of thiazolidin-4-one derivatives, it can be inferred that these compounds likely interact with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .
Result of Action
Thiazolidin-4-one derivatives have shown significant anticancer activities . For instance, treatment of certain cell lines with thiazolidin-4-one nanoparticles reduced viability and proliferation more efficiently compared to normal thiazolidin-4-one derivative .
Action Environment
The synthesis of thiazolidin-4-one derivatives has been carried out in green reaction media to develop environmentally benign reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEAYMMCIZSWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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